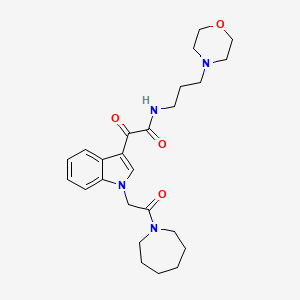

2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-N-(3-morpholinopropyl)-2-oxoacetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]-N-(3-morpholin-4-ylpropyl)-2-oxoacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34N4O4/c30-23(28-12-5-1-2-6-13-28)19-29-18-21(20-8-3-4-9-22(20)29)24(31)25(32)26-10-7-11-27-14-16-33-17-15-27/h3-4,8-9,18H,1-2,5-7,10-17,19H2,(H,26,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDGBXYQDFOPCFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)NCCCN4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H34N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-N-(3-morpholinopropyl)-2-oxoacetamide is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Molecular Formula : C25H31N3O4

Molecular Weight : 445.55 g/mol

IUPAC Name : 2-[1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl]-N-(3-morpholinopropyl)acetamide

The compound features an indole moiety, an azepane ring, and a morpholinopropyl group, contributing to its diverse biological interactions.

The exact mechanism of action for this compound is not fully elucidated; however, it is believed to interact with various molecular targets in biological systems. The indole moiety is known for its ability to engage with enzymes and receptors, while the azepane and morpholinopropyl groups may enhance binding affinity and selectivity.

Potential Targets:

- Enzymatic Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could act as an agonist or antagonist at certain receptors, influencing signal transduction pathways.

Anticancer Activity

Research has indicated that compounds containing indole structures exhibit anticancer properties. Studies suggest that derivatives similar to this compound can induce apoptosis in cancer cells through various pathways, including:

- Cell Cycle Arrest : Inducing G0/G1 phase arrest in cancer cells.

- Apoptosis Induction : Activating caspases leading to programmed cell death.

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory properties. Similar compounds have shown efficacy in:

- Reducing Cytokine Production : Inhibiting pro-inflammatory cytokines like TNF-alpha and IL-6.

- Modulating Immune Responses : Targeting specific immune pathways to reduce inflammation.

Research Findings

A summary of relevant studies on the biological activity of similar compounds is presented in the table below:

Case Studies

Recent investigations into azepane-containing compounds have highlighted their therapeutic potential:

-

Case Study on Anticancer Activity :

- A derivative was tested against various cancer cell lines (e.g., MCF7, A549) showing significant cytotoxic effects with IC50 values in the micromolar range.

- Mechanistic studies revealed activation of the intrinsic apoptotic pathway.

-

Case Study on Anti-inflammatory Properties :

- In a rodent model of acute inflammation, administration of a related compound resulted in a marked decrease in paw edema and inflammatory cytokine levels.

- Histological analysis showed reduced infiltration of inflammatory cells.

Scientific Research Applications

Pharmacological Applications

-

Anticancer Activity :

- Recent studies indicate that compounds with indole structures exhibit anticancer properties. The specific compound under consideration has shown promise in inhibiting cancer cell proliferation in vitro, particularly in breast and colon cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, making it a candidate for further development as an anticancer agent .

- Neuroprotective Effects :

- Anti-inflammatory Properties :

Case Study 1: Anticancer Research

A study published in Journal of Medicinal Chemistry evaluated a series of indole derivatives, including our compound, against various cancer cell lines. Results indicated significant cytotoxicity with IC50 values below 10 µM for several derivatives, highlighting the potential of this class of compounds in cancer therapy .

Case Study 2: Neuroprotection

In a neurobiology study, researchers tested the neuroprotective effects of similar indole-based compounds on SH-SY5Y neuronal cells exposed to neurotoxic agents. The results showed that these compounds significantly reduced neuronal death and preserved mitochondrial function, suggesting a protective role against neurodegenerative conditions .

Q & A

Basic Research Question

- ¹H/¹³C NMR : The indole NH proton (~10–12 ppm) and azepane/morpholine methylene signals (2.5–3.5 ppm) are critical. and provide NMR benchmarks for analogous compounds, such as δ 7.69 ppm for indole protons and δ 169.8 ppm for carbonyl carbons .

- FT-IR/Raman : emphasizes carbonyl stretches (~1650–1750 cm⁻¹) and N-H bending (1500–1600 cm⁻¹) as key markers for amide and indole moieties .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) with <5 ppm error. reports ESI/APCI(+) data, such as m/z 347 (M+H), to validate purity .

How do solubility and stability profiles of this compound vary under different experimental conditions (e.g., pH, solvents)?

Basic Research Question

- Solubility : The compound is likely polar due to morpholine and amide groups, favoring DMSO or DMF for stock solutions. (for a related acetamide) notes limited aqueous solubility, requiring co-solvents like ethanol or cyclodextrins for in vitro assays .

- Stability : Susceptible to hydrolysis in acidic/basic conditions. Storage at –20°C in inert atmospheres (N₂/Ar) is recommended. underscores the importance of monitoring degradation via HPLC, especially for thioamide or ester analogs .

What mechanistic insights exist regarding the biological activity of this compound, particularly in inflammation or oncology models?

Advanced Research Question

- Anti-inflammatory pathways : and suggest benzimidazole-acetamide analogs inhibit COX-2 or NF-κB via electrophilic interactions. Researchers should perform luciferase-based NF-κB reporter assays or ELISA for prostaglandin E₂ (PGE₂) quantification .

- Oncology targets : Indole derivatives often modulate kinases (e.g., JAK/STAT) or apoptosis regulators (Bcl-2). Use kinase profiling panels (e.g., Eurofins) and caspase-3/7 activation assays to validate mechanisms .

How can structure-activity relationship (SAR) studies be designed to improve the potency of this compound?

Advanced Research Question

- Modify substituents : Replace azepane with piperidine () or adjust morpholinopropyl chain length to assess steric/electronic effects on target binding .

- Bioisosteric replacements : Substitute the indole core with pyrrolo[2,3-b]pyridine () or replace the oxoacetamide with sulfonamide groups. demonstrates triazole incorporation for enhanced metabolic stability .

What computational modeling approaches are suitable for predicting binding modes and pharmacokinetic properties?

Advanced Research Question

- Docking/MD simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like COX-2 or PI3Kγ. employed DFT calculations to map electrostatic potential surfaces, identifying nucleophilic attack sites .

- ADMET prediction : SwissADME or pkCSM can estimate logP (lipophilicity), CYP450 inhibition, and blood-brain barrier penetration. ’s molecular weight (591.68 g/mol) suggests limited CNS bioavailability .

What in vivo models are appropriate for evaluating efficacy and toxicity, and how should dosing regimens be optimized?

Advanced Research Question

- Rodent inflammation models : Carrageenan-induced paw edema () or DSS-induced colitis. Dose ranges (10–100 mg/kg, oral/i.p.) should align with pharmacokinetic data (t½, Cmax) .

- Toxicology : Monitor liver enzymes (ALT/AST) and renal biomarkers (creatinine) in subchronic studies. ’s safety data for related acetamides recommend LD50 determination via OECD guidelines .

How should researchers address contradictions in reported bioactivity data across different studies?

Advanced Research Question

- Assay variability : Compare cell lines (e.g., RAW264.7 vs. THP-1 for inflammation) and compound purity (HPLC >95% per ). Contradictions in IC50 values may stem from differences in ATP concentrations in kinase assays .

- Meta-analysis : Use tools like RevMan to aggregate data from public repositories (ChEMBL, PubChem BioAssay) and identify outliers .

What strategies are effective for identifying novel molecular targets of this compound?

Advanced Research Question

- Affinity chromatography : Immobilize the compound on NHS-activated Sepharose to pull down binding proteins from lysates. ’s benzimidazole derivatives were screened against kinase libraries .

- CRISPR-Cas9 screens : Perform genome-wide knockout studies to identify synthetic lethal partners. ’s oxindole analogs were linked to DNA repair pathways .

Can this compound be repurposed for diseases beyond its initial scope, such as neurodegenerative disorders?

Advanced Research Question

- Cross-disciplinary screening : Test in Aβ aggregation assays (Alzheimer’s) or α-synuclein clearance models (Parkinson’s). notes indole derivatives’ neuroprotective effects via Nrf2 activation .

- Transcriptomic profiling : RNA-seq of treated neuronal cells (e.g., SH-SY5Y) can reveal pathways like autophagy or oxidative stress response .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.